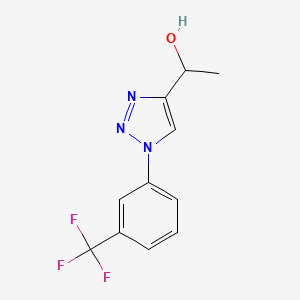

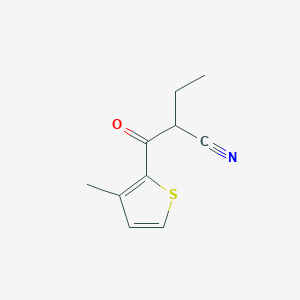

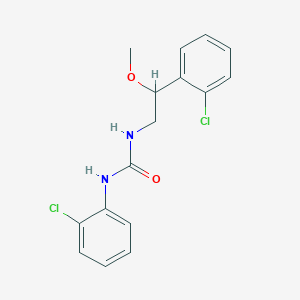

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about seems to be a derivative of 1-[3-(Trifluoromethyl)phenyl]ethanol . This compound is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .

Synthesis Analysis

An efficient biocatalytic process for the synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 .Molecular Structure Analysis

The molecular structure of a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, have been studied .Wissenschaftliche Forschungsanwendungen

Production of Enantiomerically Enriched Intermediates

This compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

The compound is used in the high-efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Synthesis of Key Chiral Intermediate in Painkillers

®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

Synthesis of Aprepitant

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .

Use in Biocatalysts

These carbonyl reductases were cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3), and the resulting recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such ascarbonyl reductase and Phenylethanolamine N-methyltransferase , which are involved in various biochemical processes.

Mode of Action

It’s known that similar compounds can convert noradrenaline to adrenaline . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby altering the target’s function.

Biochemical Pathways

It’s known that similar compounds can affect thenoradrenaline-adrenaline conversion pathway . This pathway plays a crucial role in the body’s response to stress and exercise.

Pharmacokinetics

Safety data sheets suggest that the compound may cause skin irritation, respiratory irritation, and serious eye irritation , indicating that it can be absorbed through the skin and respiratory tract.

Result of Action

Similar compounds have been used in the synthesis of neuroprotective compounds and lipid-lowering agents , suggesting that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic efficiency of similar compounds has been shown to improve in the presence of surfactants and natural deep eutectic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c1-7(18)10-6-17(16-15-10)9-4-2-3-8(5-9)11(12,13)14/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITRDYYNFYIXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

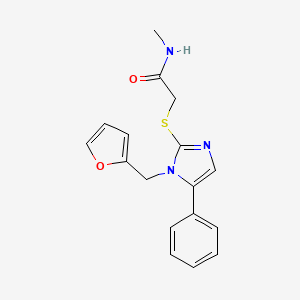

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

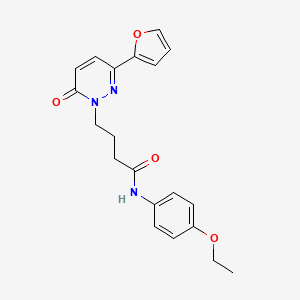

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)